Glicina-d5

Descripción general

Descripción

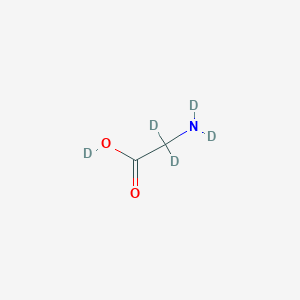

Glycine-d5 is an isotopologue of glycine in which all five hydrogen atoms have been replaced by deuterium . It is a deuterated compound and a glycine .

Molecular Structure Analysis

The molecular formula of Glycine-d5 is C2H5NO2 . The IUPAC name is deuterio 2,2-dideuterio-2-(dideuterioamino)acetate . The InChI is InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 .Chemical Reactions Analysis

There is a study on the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could be relevant to Glycine-d5 .Physical And Chemical Properties Analysis

The molecular weight of Glycine-d5 is 80.10 g/mol . Other computed properties include XLogP3 -3.2, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 3, Rotatable Bond Count 1, Exact Mass 80.063412132 g/mol, Monoisotopic Mass 80.063412132 g/mol, and Topological Polar Surface Area 63.3 Ų .Aplicaciones Científicas De Investigación

Espectrometría de Masas

La Glicina-d5 se utiliza en la espectrometría de masas . La espectrometría de masas es una técnica analítica que mide la relación masa-carga de los iones. Se utiliza para determinar las masas de las partículas, para determinar la composición elemental de una muestra o molécula, y para dilucidar las estructuras químicas de las moléculas.

Efectos Antiinflamatorios

Se ha encontrado que la glicina tiene efectos antiinflamatorios . Puede unirse a receptores y transportadores específicos que se expresan en muchos tipos de células en todo un organismo para ejercer sus efectos. Muchos estudios se han centrado en los efectos antiinflamatorios de la glicina, incluyendo sus capacidades para disminuir las citocinas proinflamatorias y la concentración de ácidos grasos libres, para mejorar la respuesta a la insulina, y para mediar otros cambios .

Modulación del Factor Nuclear Kappa B (NF-κB)

La glicina ejerce sus efectos antiinflamatorios a través de la modulación de la expresión del factor nuclear kappa B (NF-κB) en muchas células . NF-κB es un complejo proteico que controla la transcripción del ADN, la producción de citocinas y la supervivencia celular. Está involucrado en las respuestas celulares a estímulos como el estrés, las citocinas, los radicales libres, los metales pesados, la irradiación ultravioleta, el LDL oxidado y los antígenos bacterianos o virales.

Suplementación Dietética

Aunque la glicina es un aminoácido no esencial, la suplementación dietética con glicina es importante para evitar el desarrollo de inflamación crónica . Esto destaca la importancia de la glicina en nuestra dieta y sus posibles beneficios en la reducción de la inflamación.

Potencial Geroprotector

La glicina dietética aumenta la vida útil saludable en organismos modelo y podría disminuir la inflamación en humanos, lo que sugiere su potencial geroprotector . Esto significa que la glicina podría utilizarse potencialmente para ralentizar el proceso de envejecimiento y aumentar la vida útil.

Síntesis de Biomoléculas

La glicina, también conocida como ácido aminoacético, es un componente importante de muchas proteínas y juega un papel crucial en la síntesis de muchas biomoléculas, incluyendo la creatina y los nucleótidos de purina .

Mecanismo De Acción

Target of Action

Glycine-d5, a deuterium-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors and glycine receptors (GlyRs) . These receptors play crucial roles in the central nervous system. NMDA receptors are involved in excitatory neurotransmission , while GlyRs mediate inhibitory neurotransmission .

Mode of Action

Glycine-d5 acts as an inhibitory neurotransmitter in the central nervous system (CNS) and also as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .

Biochemical Pathways

Glycine-d5 is involved in several biochemical pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism primarily involving the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme initiating glycine degradation to form ammonia and CO2 .

Pharmacokinetics

The pharmacokinetics of glycine, and by extension Glycine-d5, suggest that it is transported into brain tissue by passive diffusion . This transportation is crucial for its role as a neurotransmitter in the CNS.

Result of Action

The action of Glycine-d5 at its target receptors leads to various molecular and cellular effects. It has been shown to confer neuroprotection against neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain . Glycine also boosts satellite cell proliferation and muscle regeneration by increasing activation of mammalian target of rapamycin complex 1 (mTORC1) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glycine-d5. Factors such as diet quality and quantity, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all potentially impact the effectiveness of Glycine-d5 . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Glycine-d5, like its non-deuterated counterpart, participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it plays a role as an allosteric regulator of NMDA receptors . The nature of these interactions involves the formation and breaking of chemical bonds, leading to various physiological effects.

Cellular Effects

Glycine-d5 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, glycine-d5 has been shown to have neuroprotective effects against neuroapoptosis, neuroinflammation, synaptic dysfunction, and memory impairment .

Molecular Mechanism

The molecular mechanism of action of Glycine-d5 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the upregulation of phospho-c-Jun N-terminal kinase (p-JNK) levels, which are typically elevated during oxidative stress-mediated neurodegeneration .

Temporal Effects in Laboratory Settings

The effects of Glycine-d5 change over time in laboratory settings. It has been observed that Glycine-d5 inhibits oxidative stress and significantly upregulates the expression of antioxidant proteins that had been suppressed in the mouse brain . These effects indicate the stability of Glycine-d5 and its long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Glycine-d5 vary with different dosages in animal models. For instance, in metabolic disorders associated with obesity, lower circulating glycine levels have been consistently observed, and clinical studies suggest beneficial effects induced by glycine supplementation . The specific threshold effects and any toxic or adverse effects at high doses of Glycine-d5 remain to be further investigated.

Metabolic Pathways

Glycine-d5 is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Transport and Distribution

Glycine-d5 is transported and distributed within cells and tissues. It interacts with specific transporters or binding proteins, affecting its localization or accumulation . For instance, the glial glycine-selective transporter GlyT1 is the main regulator of synaptic glycine concentrations .

Propiedades

IUPAC Name |

deuterio 2,2-dideuterio-2-(dideuterioamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-LGLHGEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4896-77-9 | |

| Record name | Glycine-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterated glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004896779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H5)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

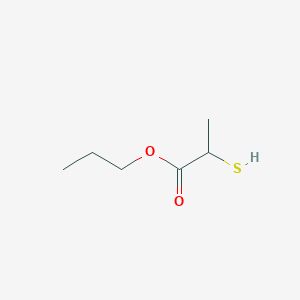

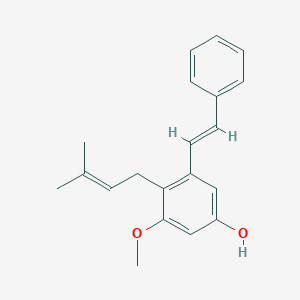

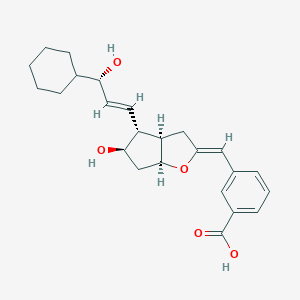

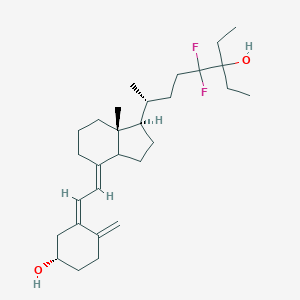

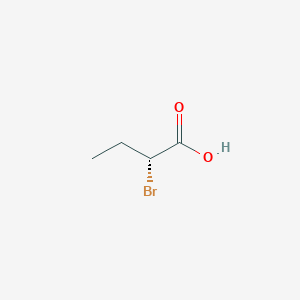

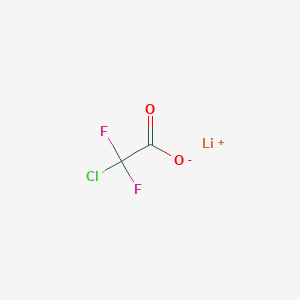

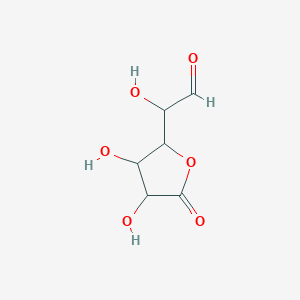

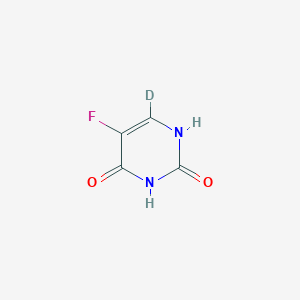

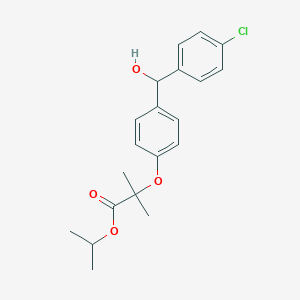

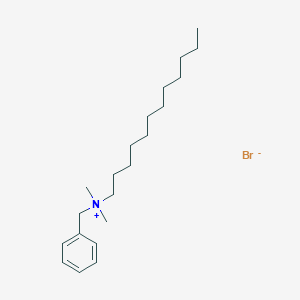

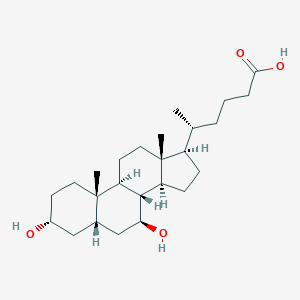

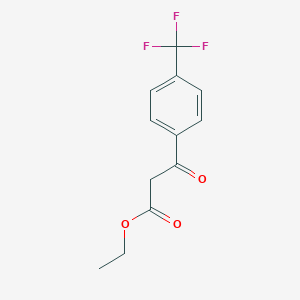

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Glycine-d5 in scientific research?

A1: Glycine-d5 is primarily used as a labeled compound in various research applications. Its deuterium atoms allow for easy tracking of the molecule and its fragments in complex mixtures using techniques like mass spectrometry. For example, researchers used glycine-d5, along with other labeled glycine isotopes, to study the degradation pathways of glycine in simulated Martian conditions. [] They found that decarboxylation, leading to the loss of carbon dioxide, was the first step in glycine degradation, regardless of the presence of perchlorates. []

Q2: How does deuteration in Glycine-d5 contribute to its utility in spin-trapping experiments?

A2: Glycine-d5, where all five hydrogen atoms are replaced with deuterium, provides valuable insights into the structure and reactions of radicals formed from glycine. [] When used in Electron Spin Resonance (ESR) spin-trapping experiments, the distinct hyperfine coupling constants of deuterium compared to hydrogen help to unambiguously identify the trapped radical species. [] This is particularly useful in studying complex reaction mixtures where multiple radical species might be present.

Q3: Can you provide an example of a chemical synthesis method where Glycine-d5 is utilized?

A3: Glycine-d5 serves as a valuable precursor in organic synthesis. One specific application is the synthesis of Glycolic-d2 acid (HOCD2CO2H). [] In this process, researchers employed two methods: the Cannizzaro rearrangement of glyoxal-d2 and the reaction of nitrous acid with glycine-d5. [] This highlights the versatility of glycine-d5 as a starting material for preparing other deuterated compounds.

Q4: Are there any studies investigating the impact of deuteration on the physical properties of Glycine?

A4: Yes, research has explored how deuteration affects the nuclear spin lattice relaxation of glycine. [] Specifically, studies on glycine-d5 in solid-state demonstrated that slow sample rotation could enhance the spin-lattice relaxation of rigid sites when neighboring fast-relaxing sites are present. [] This finding has implications for understanding molecular dynamics and interactions within solid-state samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.